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Compound of Interest

Compound Name: BIBU1361

Cat. No.: B560237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BIBU1361 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR)

tyrosine kinase.[1][2][3] As a member of the pyrimidopyrimidine class of compounds, it has

demonstrated significant potential in preclinical studies for its ability to block EGFR signaling

pathways, which are often dysregulated in various human cancers. This document provides a

comprehensive technical overview of BIBU1361, including its mechanism of action,

biochemical and cellular activity, and relevant experimental methodologies.

While BIBU1361 has shown promise in preclinical research, there is no publicly available

evidence to suggest that it has entered clinical trials. Furthermore, some commercial suppliers

have discontinued the product.

Core Data Summary
The following tables summarize the key quantitative data reported for BIBU1361.
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Parameter Value Reference

Chemical Name

N-(3-Chloro-4-fluorophenyl)-6-

[4-[(diethylamino)methyl]-1-

piperidinyl]-pyrimido[5,4-

d]pyrimidin-4-amine

dihydrochloride

[1][3]

Molecular Formula C22H27ClFN7.2HCl [1]

Molecular Weight 516.87 g/mol [1]

Purity ≥97% [1]

Solubility
Soluble to 100 mM in water

and to 25 mM in DMSO
[1]

Storage Desiccate at +4°C [1]

Table 1: Physicochemical Properties of BIBU1361 Dihydrochloride

Target IC50 Selectivity vs. EGFR Reference

EGFR 3 nM - [1][2][3]

ErbB2 (HER2) 290 nM ~100-fold [1][2]

Other Related

Tyrosine Kinases
> 10 µM > 3333-fold [1][2]

Table 2: In Vitro Kinase Inhibition Profile of BIBU1361

Mechanism of Action
BIBU1361 exerts its therapeutic effect by selectively targeting the ATP-binding site of the

EGFR tyrosine kinase domain. By occupying this site, it prevents the autophosphorylation of

the receptor, a critical step in the activation of downstream signaling cascades. This blockade

effectively inhibits the MAPKK/MAPK signaling pathway, which is crucial for cell proliferation,

survival, and differentiation.[1][2]
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EGFR Signaling Pathway Inhibition by BIBU1361.

Preclinical Efficacy
Oral administration of BIBU1361 has been shown to inhibit the growth of established human

tumor xenografts in athymic mice, demonstrating its in vivo anti-tumor activity.[1][2]

Experimental Protocols
While the specific protocols for the characterization of BIBU1361 from the primary literature

could not be accessed, the following are representative methodologies for the key assays used

to evaluate EGFR tyrosine kinase inhibitors.

In Vitro EGFR Kinase Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a

substrate by the EGFR kinase domain.
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Workflow for an In Vitro EGFR Kinase Assay.
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Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable

kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), ATP, and a generic tyrosine kinase

substrate (e.g., poly(Glu, Tyr) 4:1).

Compound Dilution: Prepare a serial dilution of BIBU1361 in DMSO.

Assay Plate Setup: Add the diluted BIBU1361 or vehicle (DMSO) to the wells of a microtiter

plate.

Kinase Addition: Add the EGFR kinase solution to each well and pre-incubate briefly at room

temperature.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate

to each well.

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

Detection: Detect the level of substrate phosphorylation using a suitable method, such as an

ELISA-based assay with an anti-phosphotyrosine antibody, a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay, or a luminescence-based ATP depletion assay.

Data Analysis: Calculate the percentage of inhibition for each concentration of BIBU1361
and determine the IC50 value by fitting the data to a dose-response curve.

Human Tumor Xenograft Study in Athymic Mice
(Representative Protocol)
This study design is used to evaluate the in vivo anti-tumor efficacy of a compound.
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Workflow for a Human Tumor Xenograft Study.
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Cell Culture: Culture a human cancer cell line with high EGFR expression (e.g., A431

epidermoid carcinoma) under standard conditions.

Cell Implantation: Harvest the cells and implant them subcutaneously into the flank of

athymic nude mice.

Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize the mice into treatment and control groups.

Drug Administration: Administer BIBU1361 orally at various dose levels to the treatment

groups, and the vehicle to the control group, typically once daily.

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly

(e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

Study Endpoint: Continue the treatment for a predefined period or until the tumors in the

control group reach a specific size.

Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their

weight. Tumor tissue can be further analyzed for biomarkers of EGFR pathway inhibition

(e.g., phospho-EGFR, phospho-ERK).

MAPKK/MAPK Activation Assay (Representative
Protocol)
This assay, often performed using Western blotting or a cell-based ELISA, assesses the ability

of a compound to inhibit the phosphorylation of downstream effectors of EGFR signaling.

Cell Culture and Treatment: Seed EGFR-overexpressing cells (e.g., A431) in culture plates

and allow them to adhere. Serum-starve the cells to reduce basal signaling, then pre-treat

with various concentrations of BIBU1361 for a specified time.

Stimulation: Stimulate the cells with EGF to induce EGFR activation and downstream

signaling.

Cell Lysis: Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration in each lysate.

Western Blotting:

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies specific for phosphorylated forms of MAPKK

(MEK) and MAPK (ERK), as well as antibodies for the total forms of these proteins as

loading controls.

Incubate with the appropriate secondary antibodies and detect the protein bands using

chemiluminescence.

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total

protein for MEK and ERK at different concentrations of BIBU1361.

Conclusion
BIBU1361 is a well-characterized preclinical EGFR tyrosine kinase inhibitor with high potency

and selectivity. Its ability to inhibit EGFR signaling and suppress tumor growth in vivo has been

established. While it has served as a valuable tool compound for studying EGFR biology, its

progression into clinical development appears to have been halted. The information and

representative protocols provided in this guide offer a solid foundation for researchers

interested in the study of EGFR inhibitors and related signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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